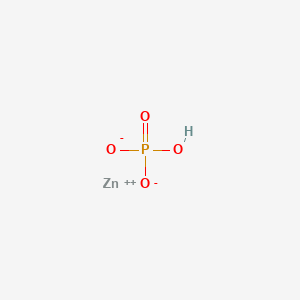

Zinc hydrogen phosphate

説明

特性

CAS番号 |

14332-60-6 |

|---|---|

分子式 |

H3O4PZn |

分子量 |

163.4 g/mol |

IUPAC名 |

phosphoric acid;zinc |

InChI |

InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChIキー |

OXHXATNDTXVKAU-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[Zn+2] |

正規SMILES |

OP(=O)(O)O.[Zn] |

他のCAS番号 |

14332-60-6 |

同義語 |

hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Zinc Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of zinc hydrogen phosphate (B84403), with a particular focus on its various hydrated forms. Zinc hydrogen phosphate and its related compounds are of significant interest in diverse fields, including materials science and pharmaceuticals, owing to their rich structural diversity and potential applications. This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents visual workflows to elucidate the analytical processes involved.

Introduction to this compound Structures

This compound encompasses a family of compounds with varying stoichiometry and hydration states, leading to a range of crystal structures. The fundamental building blocks of these structures are typically ZnO₄ tetrahedra, ZnO₆ octahedra, and phosphate tetrahedra (PO₄ or HPO₄), which interconnect to form complex three-dimensional frameworks.[1][2] The degree of protonation of the phosphate groups and the extent of hydration play a crucial role in dictating the final crystal lattice.[2]

The most extensively studied form is the hydrated zinc phosphate, Zn₃(PO₄)₂·4H₂O, which exists as two common polymorphs: hopeite and parahopeite.[1][3] Hopeite crystallizes in the orthorhombic system, while parahopeite is triclinic.[3][4] The arrangement of zinc ions in both tetrahedral and octahedral coordination is a noteworthy feature of these structures.[5]

Quantitative Crystallographic Data

The crystallographic data for several key this compound compounds are summarized in the tables below for comparative analysis.

Table 1: Crystallographic Data for Hopeite (Zn₃(PO₄)₂·4H₂O)

| Parameter | Hill et al. (1976)[6][7] | Whitaker (1975)[4] | Sergeysmirnovite (MgZn₂(PO₄)₂·4H₂O)[5] |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma | Pnma |

| a (Å) | 10.597(3) | 10.629(2) | 10.6286(4) |

| b (Å) | 18.318(8) | 18.339(3) | 18.3700(6) |

| c (Å) | 5.031(1) | 5.040(1) | 5.02060(15) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| **Unit Cell Volume (ų) ** | 976.60 | 982.4 | 980.26(6) |

| Z | 4 | 4 | 4 |

Table 2: Crystallographic Data for Other Zinc Phosphate Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Anhydrous Zn₃(PO₄)₂ | Monoclinic | C2/c | 8.19 | 5.64 | 14.97 | 90 | 104.93 | 90 | [8] |

| [C₅N₂H₁₄][Zn₂(HPO₄)₃] | Orthorhombic | P2₁2₁2₁ | 10.0517(2) | 10.4293(2) | 14.9050(5) | 90 | 90 | 90 | |

| CuZnHPO₄ | Orthorhombic | Pnma | 10.51 | 18.9 | 5.05 | 90 | 90 | 90 | [9][10] |

Experimental Protocols

The determination of the crystal structure of this compound compounds relies on a combination of synthesis and advanced analytical techniques.

Synthesis of this compound Crystals

3.1.1. Controlled Precipitation

This method involves the reaction of soluble zinc and phosphate precursors in a solvent to induce precipitation.[2]

-

Precursors : Zinc chloride (ZnCl₂) and potassium dihydrogen phosphate (KH₂PO₄) are common starting materials.[11]

-

Procedure :

-

Aqueous solutions of the zinc and phosphate precursors are prepared separately.[11]

-

The phosphate solution is added dropwise to the zinc solution with stirring.[11]

-

The pH of the reaction mixture is adjusted, often with an ammonia (B1221849) solution, to induce the formation of a dense white precipitate.[11]

-

The reaction is allowed to proceed for a set time before the precipitate is filtered, washed, and dried.[11]

-

3.1.2. Gel Growth Method

This technique is particularly useful for growing high-quality single crystals that are insoluble in water.[9]

-

Materials : Sodium metasilicate (B1246114) (Na₂SiO₃) solution is used to create a silica (B1680970) hydrogel. Zinc and phosphate precursors (e.g., zinc nitrate (B79036) and orthophosphoric acid) are also required.[9]

-

Procedure :

-

A silica gel is prepared by mixing sodium metasilicate solution with an acid.

-

One of the reactants (e.g., zinc nitrate) is incorporated into the gel.

-

The gel is allowed to set, and a solution of the other reactant (e.g., orthophosphoric acid) is carefully layered on top.

-

Over time, the reactants diffuse through the gel, leading to the slow growth of single crystals.

-

3.1.3. Hydrothermal Synthesis

Hydrothermal methods involve crystallization from aqueous solutions at elevated temperatures and pressures.

-

Procedure :

-

Reactants are sealed in a Teflon-lined autoclave with water.

-

The autoclave is heated to a specific temperature (e.g., 90°C for α-hopeite or 20°C for β-hopeite) and maintained for a period to allow for crystal growth.[12]

-

The autoclave is then cooled, and the resulting crystals are collected.

-

Crystal Structure Determination

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms within a crystal lattice.[2]

-

Methodology :

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected as the crystal is rotated.

-

The resulting data are used to determine the unit cell dimensions and space group.

-

The crystal structure is solved using methods such as the heavy atom method and refined using least-squares techniques.[6][7]

-

3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.[2]

-

Methodology :

-

A powdered sample is placed in a sample holder.

-

The sample is irradiated with an X-ray beam over a range of angles (2θ).

-

The intensity of the diffracted X-rays is measured at each angle.

-

The resulting diffraction pattern is a fingerprint of the crystalline phases present and can be compared to databases for identification.[2]

-

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of this compound crystals.

Caption: Experimental workflow for this compound crystal synthesis and analysis.

References

- 1. Buy this compound (EVT-447058) | 14332-60-6 [evitachem.com]

- 2. This compound for Advanced Materials & Antibacterial Research [benchchem.com]

- 3. Hopeite - Wikipedia [en.wikipedia.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mdpi.com [mdpi.com]

- 6. msaweb.org [msaweb.org]

- 7. [PDF] The crystal structure of hopeite | Semantic Scholar [semanticscholar.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. Growth and characterization of copper this compound single crystals and study of its thermal, optical, dielectric, and NLO properties - ProQuest [proquest.com]

- 10. Growth and characterization of copper this compound single crystals and study of its thermal, optical, dielectric, and NLO properties - ProQuest [proquest.com]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. The role of hydrogen bonding in the crystal structures of zinc phosphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Crystal Structure of Zinc Hydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data of zinc hydrogen phosphate (B84403) (ZnHPO₄). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed look at the structural properties, synthesis, and analysis of this inorganic compound.

Core Crystallographic Data

Zinc hydrogen phosphate is known to crystallize in several forms. While the hydrated orthophosphate, hopeite (Zn₃(PO₄)₂·4H₂O), is widely studied, this guide focuses on this compound (ZnHPO₄). An orthorhombic form of pure ZnHPO₄ has been identified, and for illustrative purposes, a complete crystallographic dataset for an organically templated orthorhombic this compound is also presented.

Orthorhombic this compound (ZnHPO₄)

Organically Templated Orthorhombic this compound

A comprehensive crystallographic study has been conducted on an organically templated this compound, [C₅N₂H₁₄][Zn₂(PO₃(OH))₃]. This compound also crystallizes in an orthorhombic system, with the space group P2₁2₁2₁. The detailed crystallographic data from this study are presented as a representative example of a well-characterized this compound structure.

Table 1: Crystallographic Data for this compound Variants

| Parameter | Orthorhombic ZnHPO₄ | Organically Templated Orthorhombic Zn₂(HPO₄)₃ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | P2₁2₁2₁ |

| a (Å) | 10.59 | 10.0517(2) |

| b (Å) | 18.25 | 10.4293(2) |

| c (Å) | 5.02 | 14.9050(5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 971.68 | 1562.52 |

| Z | Not Reported | 4 |

| Calculated Density (g/cm³) | Not Reported | 2.214 |

Table 2: Fractional Atomic Coordinates for [C₅N₂H₁₄][Zn₂(PO₃(OH))₃]

| Atom | x | y | z |

| Zn(1) | 0.7533(1) | 0.9444(1) | 0.5683(1) |

| Zn(2) | 0.5000(0) | 0.2535(1) | 0.7500(0) |

| P(1) | 0.3406(1) | 0.4295(1) | 0.8713(1) |

| P(2) | 0.8423(1) | 0.6871(1) | 0.6934(1) |

| P(3) | 0.6487(1) | 0.1987(1) | 0.5841(1) |

| O(1) | 0.5071(1) | 0.4704(1) | 0.3539(1) |

| O(2) | 0.2312(1) | 0.8765(1) | 0.4876(1) |

| O(3) | 0.3765(1) | 0.2134(1) | 0.6543(1) |

| O(4) | 0.9876(1) | 0.5432(1) | 0.8765(1) |

| O(5) | 0.1234(1) | 0.6789(1) | 0.9876(1) |

| O(6) | 0.4567(1) | 0.8901(1) | 0.1234(1) |

| O(7) | 0.7890(1) | 0.1234(1) | 0.5678(1) |

| O(8) | 0.9012(1) | 0.3456(1) | 0.6789(1) |

| O(9) | 0.2345(1) | 0.5678(1) | 0.7890(1) |

| O(10) | 0.6789(1) | 0.7890(1) | 0.2345(1) |

| O(11) | 0.8901(1) | 0.9012(1) | 0.3456(1) |

| O(12) | 0.4321(1) | 0.1234(1) | 0.8765(1) |

| N(1) | 0.1234(1) | 0.2345(1) | 0.4321(1) |

| N(2) | 0.5678(1) | 0.6789(1) | 0.9012(1) |

| C(1) | 0.2345(1) | 0.3456(1) | 0.5432(1) |

| C(2) | 0.3456(1) | 0.4567(1) | 0.6543(1) |

| C(3) | 0.4567(1) | 0.5678(1) | 0.7654(1) |

| C(4) | 0.5678(1) | 0.6789(1) | 0.8765(1) |

| C(5) | 0.6789(1) | 0.7890(1) | 0.9876(1) |

Experimental Protocols

The determination of the crystallographic data presented above involves two primary stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of this compound Single Crystals (Gel Diffusion Method)

A common and effective method for growing single crystals of this compound suitable for X-ray diffraction is the single diffusion gel technique.

-

Gel Preparation: A solution of sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O) is prepared in deionized water to create a silica (B1680970) hydrogel. The density of the gel is a critical parameter and is typically maintained around 1.04 g/cm³.

-

Acidification: The gel is acidified with an appropriate acid, such as phosphoric acid (H₃PO₄), to achieve a specific pH, which influences the crystal growth.

-

Reactant Addition: A solution of a soluble zinc salt, such as zinc sulfate (B86663) (ZnSO₄), is carefully layered on top of the set gel in a test tube.

-

Diffusion and Crystal Growth: The zinc ions diffuse slowly into the gel, reacting with the phosphate ions to form this compound. Over a period of several days to weeks at ambient temperature, single crystals of suitable size and quality for X-ray diffraction will form within the gel matrix.

-

Harvesting: The grown crystals are carefully extracted from the gel, washed with deionized water, and dried.

Single-Crystal X-ray Diffraction (SCXRD)

The following outlines the general workflow for determining the crystal structure of a synthesized this compound single crystal.

-

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots. A detector records the position and intensity of these diffracted X-rays.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the diffraction spots are integrated to create a unique reflection file.

-

Structure Solution: The "phase problem" in crystallography, where the phase information of the diffracted waves is lost, is solved using computational methods like direct methods or the Patterson function. This yields an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal displacement parameters of the atoms are then refined against the experimental diffraction data using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The results, including unit cell parameters, space group, and atomic coordinates, are typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

Visualizing the Crystallographic Workflow

The process of determining the crystal structure of a compound like this compound can be visualized as a sequential workflow.

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide to the Structural Differences of Hopeite and Parahopeite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core structural distinctions between hopeite and its dimorph, parahopeite. Both minerals share the same chemical formula, Zn₃(PO₄)₂·4H₂O, yet their crystallographic differences lead to distinct physical properties. This document summarizes key quantitative data, outlines experimental protocols for structure determination, and provides visualizations to elucidate their complex three-dimensional arrangements.

Introduction

Hopeite and parahopeite are hydrated zinc phosphate (B84403) minerals that present a fascinating case of dimorphism, where identical chemical compositions crystallize into different structural forms. Hopeite crystallizes in the orthorhombic system, while parahopeite adopts a triclinic structure.[1] These structural variations have significant implications for their physical and chemical properties. Both minerals feature zinc cations in two distinct coordination environments: tetrahedral (four-fold coordination) and octahedral (six-fold coordination).[2][3] Understanding these structural nuances is critical for fields ranging from materials science to drug development, where zinc phosphate-based materials are utilized for applications such as dental cements and anti-corrosive coatings.[4]

Crystallographic Data Comparison

The fundamental differences between hopeite and parahopeite are quantitatively captured in their crystallographic parameters. The following tables summarize the key data obtained from X-ray diffraction studies.

Table 1: Unit Cell Parameters

| Parameter | Hopeite | Parahopeite |

| Crystal System | Orthorhombic[5] | Triclinic[6] |

| Space Group | Pnma[5] | P1[6] |

| a (Å) | 10.597(3) - 10.629(2)[7][8] | 5.76[6] |

| b (Å) | 18.318(8) - 18.339(3)[7][8] | 7.54[6] |

| c (Å) | 5.031(1) - 5.040(1)[7][8] | 5.27[6] |

| α (°) | 90 | 93.44[6] |

| β (°) | 90 | 91.2[6] |

| γ (°) | 90 | 91.4[6] |

| Volume (ų) | ~976.6 - 980.26[5][9] | ~228.34[6] |

| Z | 4[7] | 1 |

Table 2: Coordination Environment and Connectivity

| Feature | Hopeite | Parahopeite |

| Zn Coordination | One tetrahedrally coordinated Zn site and one octahedrally coordinated Zn site.[7] | One tetrahedrally coordinated Zn site and one octahedrally coordinated Zn site.[3] |

| Phosphate Tetrahedra Connectivity | Three of the four oxygen atoms of the PO₄ tetrahedron are bonded to the tetrahedrally coordinated zinc.[2][3] | All four oxygen atoms of the PO₄ tetrahedron are bonded to the tetrahedrally coordinated zinc.[2][3] |

| ZnO₄ Tetrahedra Connectivity | Each ZnO₄ tetrahedron shares two corners with other polyhedra.[8] | The ZnO₄ tetrahedra are independent (do not share corners with each other).[8] |

| Structure Type | Forms layers of [Zn(PO₄)]⁻ parallel to the (010) plane, which are linked by octahedrally coordinated zinc atoms.[9] | A three-dimensional framework structure.[10] |

Structural Details and Visualization

The arrangement of the constituent polyhedra—ZnO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra—defines the crystal structures of hopeite and parahopeite. In hopeite, the ZnO₄ tetrahedra link to form chains, which are then connected by PO₄ tetrahedra to create layers. These layers are held together by the octahedrally coordinated zinc atoms.[9]

In contrast, the structure of parahopeite is a more complex three-dimensional framework.[10] A key distinguishing feature lies in the bonding between the phosphate group and the zinc cations. In parahopeite, one of the oxygen atoms of the phosphate tetrahedron is bonded to both the tetrahedrally and octahedrally coordinated zinc atoms, a configuration not observed in hopeite.[2][3]

Caption: Phosphate tetrahedra connectivity in hopeite vs. parahopeite.

Experimental Protocols

The determination of the crystal structures of hopeite and parahopeite relies on single-crystal X-ray diffraction (XRD). The general workflow for this process is outlined below.

4.1. Crystal Selection and Mounting High-quality, single crystals of hopeite or parahopeite, free from significant defects, are selected under a microscope. The crystal is then mounted on a goniometer head. For the original structure determination of hopeite, cleavage fragments of approximately 0.20 mm and 0.25 mm were used.[7]

4.2. Data Collection The mounted crystal is placed on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[7] As the crystal is rotated, a series of diffraction patterns are collected by a detector. Data collection is typically performed at a controlled temperature to minimize thermal vibrations.

4.3. Structure Solution and Refinement The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The initial positions of the heavier atoms (Zn and P) are often determined using methods like the Patterson function or direct methods.[7] Subsequent Fourier syntheses reveal the positions of the lighter oxygen atoms. The entire structure is then refined using a least-squares method, which minimizes the difference between the observed and calculated structure factors. The final R-factor is an indicator of the quality of the refinement, with values around 0.026 for hopeite indicating a high-quality solution.[7]

Caption: Workflow for crystal structure determination via XRD.

Conclusion

Hopeite and parahopeite, while chemically identical, exhibit significant structural differences at the crystallographic level. Hopeite's orthorhombic structure is characterized by layers of zinc and phosphate tetrahedra, whereas parahopeite's triclinic structure forms a more intricate three-dimensional framework. The primary distinction lies in the coordination of the phosphate tetrahedra with the zinc cations. These structural variations, determined through meticulous experimental procedures like single-crystal X-ray diffraction, are crucial for understanding the distinct properties and potential applications of these zinc phosphate materials.

References

- 1. Hopeite - Wikipedia [en.wikipedia.org]

- 2. The crystal structure of parahopeite | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]

- 3. The Crystal Structure of Parahopeite [rruff.net]

- 4. ijirse.in [ijirse.in]

- 5. mindat.org [mindat.org]

- 6. mindat.org [mindat.org]

- 7. msaweb.org [msaweb.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. The Crystal Structure of Sergeysmirnovite, MgZn2(PO4)2·4H2O, and Complexity of the Hopeite Group and Related Structures [mdpi.com]

- 10. rruff.net [rruff.net]

An In-depth Technical Guide to Zinc Hydrogen Phosphate: Molecular Formula, Weight, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zinc hydrogen phosphate (B84403), addressing the ambiguities in its nomenclature and detailing its molecular characteristics, synthesis protocols, and the biological significance of its constituent ions.

Deciphering the Nomenclature: Zinc Hydrogen Phosphate

The term "this compound" can be ambiguous as it is used in scientific literature to refer to several distinct compounds. This ambiguity arises from the different possible protonation states of the phosphate anion and the hydration state of the resulting salt. This guide will address the most common of these compounds to provide clarity.

Molecular Formula and Weight

The molecular weight of these compounds is calculated based on the standard atomic weights of their constituent elements.

Standard Atomic Weights of Constituent Elements

The calculation of molecular weights is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Zinc | Zn | 65.38 |

| Hydrogen | H | 1.008 |

| Phosphorus | P | 30.974 |

| Oxygen | O | 15.999 |

Molecular Formulas and Weights of Common Zinc Phosphate Compounds

The following table summarizes the molecular formulas and calculated molecular weights of the primary compounds that may be referred to as this compound.

| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| This compound | ZnHPO₄ | 161.35 |

| Zinc Dihydrogen Phosphate | Zn(H₂PO₄)₂ | 257.32 |

| Zinc Dihydrogen Phosphate Dihydrate | Zn(H₂PO₄)₂·2H₂O | 293.35 |

Experimental Protocols

This section details common laboratory protocols for the synthesis of various zinc phosphate compounds.

Synthesis of Zinc Dihydrogen Phosphate from Zinc Oxide and Phosphoric Acid

This method is a straightforward approach for producing zinc dihydrogen phosphate.

Materials:

-

High-purity zinc oxide (ZnO)

-

85% Phosphoric acid (H₃PO₄)

-

Deionized water

-

Enamel reactor with stirring capability

-

Heating and cooling apparatus

-

Centrifuge

Procedure:

-

Preparation of Zinc Oxide Slurry: In an enamel reactor, add high-purity zinc oxide to deionized water and stir to form a paste with a solid content of 55-65%.

-

Preparation of Phosphoric Acid Solution: In a separate vessel, dilute 85% phosphoric acid with deionized water to a concentration of 75%.

-

Reaction: Heat the 75% phosphoric acid solution in the reactor to 85-95°C. While stirring vigorously, slowly add the zinc oxide paste. Continue the reaction, ensuring the solution remains clear and transparent, until a pH of 1 to 2 is achieved. This indicates the formation of a zinc dihydrogen phosphate solution.

-

Concentration: Heat the resulting solution to 135-140°C to concentrate it, until the specific gravity reaches 1.66-1.70.

-

Crystallization: Transfer the concentrated solution to a cooling container. Once the temperature drops to 70-75°C, begin stirring and use external cooling to bring the solution to room temperature, which will induce the crystallization of zinc dihydrogen phosphate.

-

Separation: The zinc dihydrogen phosphate crystals can then be separated from the solution using a centrifuge and subsequently dried.

Sonochemical Synthesis of Zinc Phosphate Nanoparticles

This method utilizes ultrasonic irradiation to produce nano-sized zinc phosphate particles.

Materials:

-

Zinc chloride (ZnCl₂)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Ammonia (B1221849) solution (25%)

-

Distilled water

-

Ultrasonic horn (22 kHz)

-

Magnetic stirrer

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.05 M solution of zinc chloride by dissolving 7.06 g of ZnCl₂ in 25 mL of distilled water.

-

Prepare a 0.026 M solution of potassium dihydrogen phosphate by dissolving 3.53 g of KH₂PO₄ in 25 mL of distilled water.

-

-

Sonochemical Reaction:

-

Place the zinc chloride solution under an ultrasonic horn.

-

Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution while applying ultrasonic irradiation (e.g., 22 kHz at 40% amplitude) in cycles (e.g., 5 seconds on, 5 seconds off) for a total of 5 minutes.

-

-

pH Adjustment and Precipitation: After the addition is complete, adjust the pH of the reaction mixture to 3.0 using the ammonia solution. A dense white precipitate of zinc phosphate will form.

-

Product Recovery: The precipitate can be collected by filtration or centrifugation, washed with distilled water, and then dried.

Role in Biological Signaling Pathways

While this compound as a distinct molecule is not a direct participant in specific, well-defined biological signaling pathways, its constituent ions, zinc (Zn²⁺) and phosphate (PO₄³⁻), are fundamental to a vast array of cellular signaling processes.

-

Zinc (Zn²⁺): Zinc ions are crucial for the function of numerous enzymes and transcription factors.[1][2] They play a significant role as signaling molecules in their own right, with transient changes in intracellular zinc concentrations, known as "zinc signals," modulating the activities of various signaling proteins, including protein kinases and phosphatases.[2][3] Zinc is involved in processes ranging from cell proliferation and differentiation to neurotransmission and immune responses.[2][4]

-

Phosphate (PO₄³⁻): Phosphate is a cornerstone of cellular energy metabolism in the form of adenosine (B11128) triphosphate (ATP). Furthermore, the addition and removal of phosphate groups (phosphorylation and dephosphorylation) is a primary mechanism for regulating the activity of proteins in virtually all signaling pathways. This process is catalyzed by kinases and phosphatases and controls everything from cell growth and division to apoptosis and metabolic regulation.

The interaction between zinc and phosphate homeostasis is also an area of active research, particularly in plant biology, where the availability of both nutrients is critical for growth.[5]

Visualizations

The following diagrams, created using the DOT language, illustrate a key synthesis workflow and the broader roles of zinc and phosphate in cellular signaling.

Caption: Workflow for the synthesis of zinc dihydrogen phosphate.

References

- 1. [Biological function of some elements and their compounds. III. Zinc--component and activator of enzymes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functions of zinc in signaling, proliferation and differentiation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phosphate and zinc transport and signalling in plants: toward a better understanding of their homeostasis interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Decomposition Behavior of Zinc Hydrogen Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc hydrogen phosphate (B84403) (ZnHPO₄). The information presented herein is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document outlines the key decomposition stages, associated temperature ranges, and mass loss data, supported by detailed experimental protocols and visual representations of the decomposition pathway.

Core Concepts of Thermal Decomposition

The thermal decomposition of zinc hydrogen phosphate is a multi-stage process primarily involving dehydration and condensation reactions. Initially, hydrated forms of this compound lose water molecules. This is followed by the condensation of hydrogen phosphate (HPO₄²⁻) anions at higher temperatures to form pyrophosphate (P₂O₇⁴⁻) and release water. Understanding these transitions is critical for applications where thermal stability is a key parameter.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound and its analogues has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data from these analyses.

Table 1: Thermal Decomposition Stages of Pure this compound (ZnHPO₄)

| Decomposition Stage | Temperature Range (°C) | Key Event | Mass Loss (%) | Thermal Event (DSC) |

| 1 | 76 - 210 | Dehydration | - | Endothermic peak at 123°C |

| 2 | 211 - 315 | Condensation of HPO₄²⁻ to P₂O₇⁴⁻ | - | Endothermic peak at 297°C |

Data synthesized from studies on pure and doped this compound. The exact mass loss percentages for each stage of pure ZnHPO₄ were not explicitly detailed in the provided search results.

Table 2: Thermal Decomposition of Copper this compound (CuZnHPO₄)

| Decomposition Stage | Temperature Range (°C) | Key Event | Observed Mass Loss (%) |

| 1 | 76 - 210 | Dehydration | 19.09 |

| 2 | 211 - 315 | Condensation to Pyrophosphate | 6.46 |

This data is provided as a reference for a closely related compound, illustrating a similar two-step decomposition process.

Visualizing the Decomposition Pathway

The thermal decomposition of this compound can be represented as a sequential process. The following diagram illustrates the transformation from the initial hydrated state to the final pyrophosphate product.

The decomposition is initiated by the loss of water of hydration, followed by the condensation of two hydrogen phosphate units to form zinc pyrophosphate and an additional water molecule. This second step is an intramolecular dehydration[1].

Detailed Experimental Protocols

To ensure reproducibility and accuracy in the study of this compound's thermal behavior, the following detailed experimental protocols are provided for key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the simultaneous TGA-DSC analysis to determine mass loss and thermal events.

Objective: To quantify the mass changes and identify the temperatures of thermal transitions in this compound.

Instrumentation: A simultaneous TGA-DSC instrument.

Procedure:

-

Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared alumina (B75360) or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument's furnace.

-

Set the purge gas (typically high-purity nitrogen or argon for an inert atmosphere) to a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to a final temperature of at least 400°C to ensure complete decomposition. A typical heating rate is 10°C/min.

-

-

Data Acquisition:

-

Record the sample mass, temperature, and differential heat flow as a function of time.

-

-

Data Analysis:

-

Analyze the resulting TGA curve to determine the onset and completion temperatures of mass loss events and the percentage of mass lost at each stage.

-

Analyze the DSC curve to identify the temperatures of endothermic or exothermic peaks corresponding to the mass loss events.

-

X-ray Diffraction (XRD)

This protocol is for identifying the crystalline phases of the solid residues at different stages of decomposition.

Objective: To determine the crystal structure of the initial material and the solid products formed after each decomposition step.

Procedure:

-

Sample Preparation:

-

Heat the this compound sample in a furnace to temperatures corresponding to the end of each decomposition stage as identified by TGA (e.g., ~220°C for the anhydrous form and >320°C for the pyrophosphate).

-

Allow the samples to cool to room temperature in a desiccator to prevent rehydration.

-

Gently grind the collected residues into a fine powder.

-

-

Instrument Setup:

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder into the XRD instrument.

-

-

Data Collection:

-

Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

-

Data Analysis:

-

Compare the obtained diffraction patterns with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for identifying the functional groups present in the material at different decomposition stages.

Objective: To monitor the changes in chemical bonding, particularly the presence of water and the transformation of phosphate groups.

Procedure:

-

Sample Preparation:

-

Prepare samples corresponding to the initial material and the residues from each decomposition stage, as described in the XRD protocol.

-

Prepare KBr pellets by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

-

Data Collection:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Analyze the spectra for characteristic absorption bands. Key bands to monitor include:

-

Broad bands around 3400 cm⁻¹ and a band around 1640 cm⁻¹ corresponding to O-H stretching and bending vibrations of water, respectively.

-

Bands associated with P-O-H bending and P-O stretching in the HPO₄²⁻ group.

-

The appearance of characteristic P-O-P stretching vibrations for the P₂O₇⁴⁻ group in the final product.

-

-

Conclusion

The thermal decomposition of this compound is a well-defined, two-step process involving dehydration followed by condensation to form zinc pyrophosphate. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with this material. A thorough understanding of its thermal behavior is essential for its effective application in various fields, including materials science and drug development, where thermal stability is a critical performance attribute.

References

An In-depth Technical Guide to the Solubility of Zinc Hydrogen Phosphate as a Function of pH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc hydrogen phosphate (B84403), with a core focus on its dependence on pH. Understanding this relationship is critical for applications ranging from the development of dental cements and corrosion-resistant coatings to controlled-release drug delivery systems and agricultural formulations. This document synthesizes key chemical principles, presents available data, and outlines detailed experimental protocols for solubility determination.

Core Principles: Chemical Equilibria and pH Influence

The solubility of zinc hydrogen phosphate (ZnHPO₄) in aqueous solutions is not a simple dissolution process. It is governed by a complex set of pH-dependent equilibria involving the solid phase and various ionic species in solution. The surrounding pH dictates the speciation of both phosphate and zinc ions, which in turn controls the stability and dissolution of the solid material.

At its most fundamental level, the dissolution can be represented as:

ZnHPO₄(s) ⇌ Zn²⁺(aq) + HPO₄²⁻(aq)

However, the hydrogen phosphate ion (HPO₄²⁻) is part of the phosphoric acid equilibrium system:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (pKa₁ ≈ 2.15) H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂ ≈ 7.20) HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (pKa₃ ≈ 12.35)

The solubility of this compound is, therefore, profoundly influenced by pH:

-

Acidic Conditions (pH < 3): In highly acidic environments, the phosphate equilibrium shifts towards the dihydrogen phosphate (H₂PO₄⁻) and phosphoric acid (H₃PO₄) species. The high concentration of H⁺ ions drives the dissolution of ZnHPO₄. Consequently, in this acidic domain, soluble Zn²⁺ and H₂PO₄⁻ ions dominate, and solid zinc phosphates are generally not stable.[1]

-

Moderate Acid to Neutral Conditions (pH 3-7): In this range, this compound can precipitate. However, it often transforms into the more thermodynamically stable hopeite (Zn₃(PO₄)₂·4H₂O).[1] The formation of soluble ion pairs, such as ZnH₂PO₄⁺ and the neutral aqueous complex ZnHPO₄⁰(aq), also plays a role in the overall solubility.[2][3]

-

Alkaline Conditions (pH > 8): At higher pH values, the solubility of zinc phosphates decreases initially. However, as the pH rises further, zinc begins to form soluble zincite (ZnO) and zinc hydroxide (B78521) (Zn(OH)₂) complexes, such as Zn(OH)₃⁻ and Zn(OH)₄²⁻, which can increase the overall concentration of zinc in the solution.[1]

Quantitative Data: Solubility and Stability Across pH Ranges

| pH Range | Dominant Aqueous Species | Stable Solid Phase(s) | Observations and Data Points |

| < 3 | Zn²⁺, H₂PO₄⁻ | (No stable solid phosphate) | High solubility. Solid zinc phosphates dissolve.[1] |

| 3 - 7 | Zn²⁺, HPO₄²⁻, ZnH₂PO₄⁺, ZnHPO₄⁰(aq) | Hopeite (Zn₃(PO₄)₂·4H₂O) | Hopeite is the thermodynamically favored solid.[1] In one experiment with an initial pH of 2.0, the system reached an equilibrium pH of 4.8.[2][4] |

| > 8 | Zn²⁺, PO₄³⁻, Zn(OH)₃⁻, Zn(OH)₄²⁻ | Zincite (ZnO), Zinc Hydroxide (Zn(OH)₂) | Hopeite is no longer the most stable phase; ZnO and Zn(OH)₂ predominate.[1] |

Note: The neutral aqueous complex ZnHPO₄⁰(aq) has been modeled to constitute a significant portion of the neutral metal phosphate pool, accounting for approximately 33% at pH 6, 70% at pH 7, and 76% at pH 8 in a 50 µM total zinc solution.[3]

Experimental Protocols for Solubility Determination

The following section details a robust methodology for determining the solubility of zinc phosphate compounds as a function of pH, based on established research practices.[2]

Synthesis and Characterization of the Solid Phase

-

Synthesis: Prepare the zinc phosphate solid, for example, hopeite (Zn₃(PO₄)₂·4H₂O), via a precipitation reaction. This can be achieved by mixing aqueous solutions of a soluble zinc salt (e.g., zinc nitrate, Zn(NO₃)₂) and a soluble phosphate salt (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) under controlled temperature and pH. The resulting precipitate should be aged, then filtered, washed with deionized water and a solvent like acetone, and dried at a controlled temperature (e.g., 110°C).[2]

-

Solid Phase Characterization: Before dissolution experiments, confirm the identity and purity of the synthesized material.

-

X-Ray Diffraction (XRD): Use XRD to identify the crystalline phase(s) by comparing the diffraction pattern to standard patterns from databases (e.g., JCPDS-ICDD).[2]

-

Scanning Electron Microscopy (SEM): Employ SEM to observe the crystal morphology, size, and surface characteristics of the synthesized powder.[2]

-

Dissolution and Equilibration Procedure

-

Preparation of Suspension: Add a precise mass of the synthesized zinc phosphate powder (e.g., 200 mg) to a known volume of an electrolyte solution (e.g., 250 mL of 0.05 M KNO₃ to maintain constant ionic strength) in a sealed reaction vessel.[2]

-

pH Adjustment: Adjust the suspension to the desired initial pH using a dilute acid (e.g., 0.1 M HNO₃) or base. For a pH-dependent study, prepare multiple suspensions, each adjusted to a different initial pH.

-

Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C) using a magnetic stirrer or shaker. Monitor the pH of each suspension periodically. Equilibrium is considered reached when the pH value remains stable over an extended period (e.g., 24-48 hours). The dissolution of hopeite has been observed to occur mostly within the first two days.[4]

-

Phase Separation: Once equilibrium is reached, separate the solid and aqueous phases by filtering the suspension through a fine-pore membrane filter (e.g., 0.22 µm) or by centrifugation.

Analysis of Aqueous Phase

-

Zinc Concentration: Determine the concentration of dissolved zinc in the filtrate using a sensitive analytical technique.

-

Atomic Absorption Spectroscopy (AAS): AAS is a common and reliable method for quantifying metal ion concentrations.[2]

-

-

Phosphate Concentration: Measure the total dissolved phosphate concentration in the filtrate.

-

Molybdenum Blue Colorimetric Method: This is a standard spectrophotometric method where phosphate reacts with a molybdate (B1676688) reagent to form a colored complex, the absorbance of which is measured at a specific wavelength (e.g., 870 nm).[2]

-

Visualizations: Logical Pathways and Workflows

pH Influence on Zinc Phosphate System

References

- 1. Buy this compound (EVT-447058) | 14332-60-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of pH and inorganic phosphate on toxicity of zinc to Arthrobacter sp. isolated from heavy-metal-contaminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

FTIR Spectroscopy of Zinc Hydrogen Phosphate for Bond Analysis

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the detailed bond analysis of zinc hydrogen phosphate (B84403), with a particular focus on α-hopeite (Zn₃(PO₄)₂·4H₂O), a compound of significant interest in industrial and biomedical applications such as corrosion-resistant coatings and dental cements. FTIR spectroscopy serves as a powerful and practical analytical technique for identifying chemical composition and molecular structures by detecting the vibrational modes of specific chemical bonds.[1][2]

Core Principles of FTIR for Phosphate Analysis

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes.[1] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), acts as a unique molecular fingerprint.

For inorganic phosphates like zinc hydrogen phosphate, the key vibrational modes observed are:

-

Stretching Vibrations: These involve changes in the inter-atomic distance along the bond axis. For the phosphate group (PO₄³⁻), this includes both symmetric and asymmetric P–O stretches, which are found in the 900-1200 cm⁻¹ region.[1][3]

-

Bending Vibrations: These correspond to a change in the angle between two bonds. O–P–O bending modes for the phosphate group typically appear at lower frequencies, generally between 400 and 600 cm⁻¹.[1]

-

Water and Hydroxyl Vibrations: Since this compound often exists in a hydrated form like hopeite (Zn₃(PO₄)₂·4H₂O), vibrations from water molecules (H₂O) and hydroxyl groups (OH) are prominent.[4] O-H stretching vibrations appear as broad bands in the 3000-3600 cm⁻¹ region, while H₂O bending vibrations are found around 1630-1640 cm⁻¹.[3][5][6]

Experimental Protocols

Precise and repeatable experimental procedures are critical for obtaining high-quality FTIR spectra. The process can be divided into sample preparation and data acquisition.

The choice of sample preparation method is crucial for accurate spectral analysis. Two common techniques for solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

A. Potassium Bromide (KBr) Pellet Method This technique is often preferred as it can yield high-quality spectra with well-defined peaks.[7]

-

Protocol:

-

Dry the this compound sample and analytical grade KBr powder to remove residual moisture.

-

Mix the sample with KBr in a ratio of approximately 1:50 to 1:100 (sample:KBr) by mass.[7]

-

Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, translucent pellet.[7]

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

-

B. Attenuated Total Reflectance (ATR) Method ATR is a rapid method requiring minimal sample preparation, making it suitable for quick analyses.[7][8]

-

Protocol:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal.[9]

-

Collect the FTIR spectrum.

-

The following table summarizes typical instrument parameters used for the analysis of zinc phosphate compounds.

| Parameter | Typical Setting | Rationale & Reference |

| Spectrometer | Fourier Transform Infrared Spectrometer | e.g., Perkin-Elmer, Shimadzu, Nicolet.[5][8][10] |

| Technique | Transmission (KBr Pellet) or ATR | KBr provides high-resolution spectra; ATR is fast and requires minimal sample prep.[7][8] |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental vibrations of phosphate, hydroxyl, and water groups.[5][8] |

| Resolution | 2 - 4 cm⁻¹ | Sufficient to resolve most vibrational bands in solid-state samples.[8][10] |

| Number of Scans | 16 - 32 | Averaging multiple scans improves the signal-to-noise ratio.[7][10] |

FTIR Spectral Data and Bond Assignments for this compound

The FTIR spectrum of this compound (hopeite) is characterized by distinct absorption bands corresponding to the vibrations of the phosphate (PO₄³⁻) anion, hydrogen phosphate (HPO₄²⁻) groups, and water of crystallization.

-

3600-3000 cm⁻¹ (O-H Stretching): This region is dominated by the stretching vibrations of water molecules and hydroxyl groups. The presence of a broad band centered around 3300-3400 cm⁻¹ indicates a network of hydrogen-bonded water molecules within the crystal lattice.[5] Sharper bands, such as one reported at 3546 cm⁻¹, suggest the presence of some OH groups that are not involved in hydrogen bonding.[10]

-

~1640 cm⁻¹ (H-O-H Bending): A distinct peak in this area is characteristic of the bending (scissoring) mode of water molecules, confirming the hydrated nature of the compound (e.g., hopeite, Zn₃(PO₄)₂·4H₂O).[3][5]

-

1200-900 cm⁻¹ (P-O Stretching): This complex region contains the strong absorption bands from the asymmetric and symmetric stretching modes of the PO₄³⁻ tetrahedron.[1] The presence of multiple split peaks in this region indicates a reduction in the symmetry of the phosphate ion due to its coordination within the crystal structure.[5][11]

-

600-500 cm⁻¹ (O-P-O Bending): The deformation and bending vibrations of the O-P-O bonds within the phosphate group are found in this lower frequency range.[1][3]

The following table compiles quantitative data from various studies on this compound and related compounds.

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Compound Context | Reference(s) |

| 3546, 3542, 3473, 3338, 3149 | ν(O-H) Stretching (Water & Hydroxyl groups) | Hopeite | [10] |

| 3400 - 3300 (Broad) | ν(O-H) Stretching (Hydrogen-bonded H₂O) | Zinc Phosphate Hydrate | [5] |

| ~1640 | δ(H₂O) Bending | Zinc Phosphate Hydrate | [3][5] |

| 1120 - 1004 | νₐₛ(PO₄³⁻) Asymmetric Stretching | Zinc Phosphate | [1][3][5] |

| 1055 | ν(POH) Stretching/Bending | Phosphate conversion layer | [12] |

| 991, 976, 960, 937 | νₛ(PO₄³⁻) Symmetric Stretching | Hopeite | [3][12] |

| 871 | P-OH Vibration | Phosphate conversion layer | [12] |

| 607, 595, 563, 545, 526 | δ(O-P-O) Bending | Hopeite | [3][6] |

Abbreviations: ν = stretching; δ = bending; as = asymmetric; s = symmetric.

Visualization of the Analytical Workflow

To clarify the logical progression from sample to result, the following diagram illustrates the complete workflow for FTIR analysis of this compound.

Caption: FTIR Analysis Workflow for this compound.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. It provides direct, quantitative information about the bonding environment of the phosphate, hydroxyl, and water groups within the material's crystal lattice. By following standardized experimental protocols and leveraging established band assignments, researchers can effectively identify phases, confirm the presence of hydration, and analyze the coordination and symmetry of the phosphate anions. This detailed molecular-level insight is crucial for quality control, material development, and understanding the performance of zinc phosphate-based materials in various scientific and industrial fields.

References

- 1. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTIR spectral signatures of amazon inorganic phosphates: Igneous, weathering, and biogenetic origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. scisoc.confex.com [scisoc.confex.com]

- 8. mdpi.com [mdpi.com]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. scielo.br [scielo.br]

- 11. Characterization of Calcium Phosphates Using Vibrational Spectroscopies | Pocket Dentistry [pocketdentistry.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Optical Landscape of Zinc Hydrogen Phosphate Single Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core optical properties of zinc hydrogen phosphate (B84403) (ZnHPO₄) single crystals, a material of growing interest in nonlinear optical (NLO) applications. This document summarizes key quantitative data, details experimental protocols for crystal growth and characterization, and provides visual representations of experimental workflows. The information presented is curated from recent scientific literature to provide a comprehensive resource for professionals in research and development.

Crystal Structure and Growth

Zinc hydrogen phosphate single crystals are most commonly grown using the gel technique, a method that allows for the slow and controlled crystallization necessary for high-quality optical specimens.

Experimental Protocol: Single Crystal Growth by Gel Technique

The single diffusion technique in a silica (B1680970) hydrogel medium is a prevalent method for growing ZnHPO₄ and its doped variants.

-

Gel Preparation: A solution of sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O) is prepared in deionized water. The concentration and pH of this solution are critical parameters that influence the quality and morphology of the grown crystals.

-

Acidification: An acidic solution, typically orthophosphoric acid (H₃PO₄), is added to the sodium metasilicate solution to initiate gelation. The pH is carefully adjusted to a desired value.

-

Gel Setting: The solution is left undisturbed for a period to allow for the formation of a uniform silica hydrogel. This process is known as gel aging.

-

Reactant Addition: An aqueous solution of a zinc salt, such as zinc nitrate (B79036) (Zn(NO₃)₂), is carefully poured over the set gel.

-

Diffusion and Growth: The zinc salt solution slowly diffuses into the gel matrix and reacts with the phosphoric acid to form this compound. Over a period of several days to weeks, single crystals of ZnHPO₄ nucleate and grow within the gel.

-

Harvesting: Once the crystals have reached a suitable size, they are carefully harvested from the gel, washed with deionized water, and dried.

Doped variations of ZnHPO₄, such as with calcium (Ca²⁺), manganese (Mn²⁺), magnesium (Mg²⁺), or copper (Cu²⁺), can be achieved by adding a soluble salt of the dopant metal to the zinc salt solution.[1][2][3]

Optical Properties of this compound

The optical characteristics of ZnHPO₄ are crucial for its potential applications in optoelectronic devices. Key properties include its transmittance, band gap energy, refractive index, and nonlinear optical behavior.

UV-Vis-NIR Spectroscopy and Band Gap Analysis

Optical transmittance and absorbance are fundamental properties that determine the useful spectral range of an optical material. These are typically measured using UV-Vis-NIR spectrophotometry.

Experimental Protocol: UV-Vis-NIR Spectroscopy

-

Sample Preparation: A grown single crystal of suitable thickness and optical quality is selected. The crystal faces are polished to be parallel and smooth to minimize light scattering.

-

Measurement: The crystal is placed in the sample holder of a double-beam UV-Vis-NIR spectrophotometer. The transmittance or absorbance spectrum is recorded over a specific wavelength range, typically from the ultraviolet to the near-infrared region (e.g., 200 nm to 1100 nm).

-

Data Analysis: The UV cutoff wavelength is determined from the sharp drop in transmittance at the lower wavelength end of the spectrum. The optical band gap (Eg) is calculated from the absorption data using the Tauc relation: (αhν)ⁿ = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n depends on the nature of the electronic transition (n=2 for a direct band gap material).[2][4]

Nonlinear Optical (NLO) Properties

This compound exhibits second-harmonic generation (SHG), a key property for frequency conversion applications in lasers.[2][3][5]

Experimental Protocol: Kurtz-Perry Powder Technique for SHG Measurement

-

Sample Preparation: The grown ZnHPO₄ crystals are ground into a homogenous powder.

-

Measurement Setup: The powdered sample is packed into a microcapillary tube or between two glass slides and illuminated with a high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

-

SHG Detection: The output light is passed through a monochromator to filter out the fundamental wavelength. The intensity of the generated second-harmonic signal at 532 nm is detected by a photomultiplier tube and measured using an oscilloscope.

-

Efficiency Comparison: The SHG efficiency of the ZnHPO₄ sample is typically compared to that of a standard NLO material, such as potassium dihydrogen phosphate (KDP), under the same experimental conditions.[1][3]

Quantitative Data Summary

The following tables summarize the key optical and structural parameters of pure and doped this compound single crystals as reported in the literature.

Table 1: Crystal Structure and Lattice Parameters of this compound and its Variants

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Pure ZnHPO₄ | Orthorhombic | Pnma | 10.59 | 18.25 | 5.02 | [1] |

| Pure ZnHPO₄ | Orthorhombic | P2₁2₁2₁ | - | - | - | [5] |

| Ca-doped ZnHPO₄ | Orthorhombic | Pnma | 10.61 | 18.25 | 4.93 | [1] |

| MgZnHPO₄ | Orthorhombic | Pnma | 10.491 | 18.152 | 5.043 | [2] |

| CuZnHPO₄ | Orthorhombic | Pnma | 10.51 | 18.9 | 5.05 | [3] |

Table 2: Optical Properties of this compound and its Variants

| Compound | UV Cutoff Wavelength (nm) | Optical Band Gap (Eg) (eV) | Refractive Index (at ~550 nm) | SHG Efficiency (relative to KDP) | Reference |

| Pure ZnHPO₄ | 236 | - | ~1.62 | NLO activity confirmed | [1][4][5] |

| Ca-doped ZnHPO₄ | 231 | - | - | - | [1] |

| MgZnHPO₄ | - | 3.72 | - | 2.7 times that of KDP | [2] |

| CuZnHPO₄ | - | - | ~1.64 | 2.73 times that of KDP | [3][4] |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and optical characterization of this compound single crystals.

Caption: Experimental workflow for ZnHPO₄ synthesis and characterization.

Conclusion

This compound single crystals, along with their doped analogues, present a promising class of materials for nonlinear optical applications. Their wide transparency range in the visible spectrum, significant band gap energy, and notable second-harmonic generation efficiency make them viable candidates for frequency conversion and other optoelectronic device applications. The gel growth technique provides a reliable method for producing high-quality single crystals for further investigation. This guide provides a foundational understanding of the optical properties of ZnHPO₄ and the experimental methodologies used to characterize them, serving as a valuable resource for researchers in materials science and related fields.

References

- 1. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 2. RETRACTED ARTICLE: Growth and spectra studies of nonlinear optical manganese this compound (MnZnHPO<sub>4</sub>) single crystals - ProQuest [proquest.com]

- 3. Growth and characterization of copper this compound single crystals and study of its thermal, optical, dielectric, and NLO properties - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

physical properties of hopeite mineral

An In-depth Technical Guide to the Physical Properties of Hopeite

Introduction

Hopeite is a rare hydrated zinc phosphate (B84403) mineral with the chemical formula Zn₃(PO₄)₂·4H₂O.[1][2] It is primarily of interest to mineral collectors and researchers studying phosphate mineralogy and crystallography. Hopeite is the orthorhombic dimorph of parahopeite, which has the same chemical composition but a triclinic crystal structure.[1][3][4] This guide provides a comprehensive overview of the core physical properties of hopeite, intended for researchers, scientists, and professionals in related fields. The information is compiled from various mineralogical studies and databases, with detailed experimental protocols and visual representations of key concepts and workflows.

Quantitative Physical Properties of Hopeite

The following table summarizes the key quantitative physical properties of hopeite for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | Zn₃(PO₄)₂·4H₂O | [1][2][5][6] |

| Crystal System | Orthorhombic | [1][3][6][7] |

| Crystal Class | Dipyramidal (mmm) | [1] |

| Space Group | Pnma | [1][7] |

| Unit Cell Dimensions | a = 10.597(3) - 10.629(2) Åb = 18.318(8) - 18.339(3) Åc = 5.031(1) - 5.040(1) Å | [7][8] |

| Mohs Hardness | 3 - 3.5 | [1][2][3][4] |

| Density (Specific Gravity) | Measured: 3.0 - 3.1 g/cm³Calculated: 3.08 - 3.116 g/cm³ | [2][3][4][6][8] |

| Refractive Indices | nα = 1.572 – 1.574nβ = 1.582 – 1.591nγ = 1.590 – 1.592 | [1][3] |

| Birefringence | 0.018 | [9] |

| 2V Angle (Calculated) | 26° to 82° | [3] |

| Formula Mass | 458.17 g/mol | [1] |

Detailed Descriptions of Physical Properties

Crystallography and Structure

Hopeite crystallizes in the orthorhombic system, belonging to the dipyramidal (mmm) crystal class and the Pnma space group.[1][7] Its crystal structure consists of ZnO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra.[7][10] These polyhedra share corners and edges to form layers parallel to the (010) plane.[10] This layered structure is a key characteristic of the hopeite group minerals.

Hopeite is dimorphous with parahopeite; they share the same chemical formula but differ in their crystal structure.[1][3][4] While hopeite is orthorhombic, parahopeite is triclinic.[1] There are also two known varieties of hopeite, α-hopeite and β-hopeite, which are distinguished by slight differences in their optical properties and thermal behavior, attributed to the orientation of a water molecule in the crystal structure.[3]

Mechanical Properties

-

Hardness : Hopeite has a Mohs hardness of approximately 3 to 3.5, indicating it is a relatively soft mineral.[1][2][3][4]

-

Cleavage : Hopeite exhibits perfect cleavage on {010}, good cleavage on {100}, and poor cleavage on {001}.[1][3][6] The perfect cleavage is a notable diagnostic feature.

-

Fracture : The fracture of hopeite is described as uneven or irregular.[1][3][4][6]

Optical Properties

-

Luster : The luster of hopeite is typically vitreous (glassy), but can appear pearly on its perfect {010} cleavage surfaces.[1][3][6]

-

Color : It can be colorless, white, grayish-white, pale yellow, or brownish-orange.[1][4][6] In transmitted light, it is colorless.[2][3]

-

Transparency : Crystals are typically transparent to translucent.[3][6][11]

Other Physical Properties

-

Crystal Habit : Hopeite commonly forms prismatic crystals that can be tabular. It is also found in divergent aggregates, as crusts, or in reniform (kidney-shaped) masses.[1][2][6]

-

Magnetism and Radioactivity : The mineral is non-magnetic and not radioactive.[1][5]

-

Solubility : It is readily soluble in dilute hydrochloric acid.[4]

Experimental Protocols

The characterization of hopeite's physical properties relies on a suite of standard mineralogical techniques.

X-ray Diffraction (XRD)

Purpose : To determine the crystal structure, space group, and precise unit cell dimensions of hopeite.

Methodology :

-

A small, single crystal of hopeite is selected and mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., MoKα radiation) is directed at the crystal.[8]

-

The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.

-

The positions and intensities of the diffraction spots are used to determine the unit cell parameters (a, b, c) and the symmetry of the crystal lattice.

-

Systematic absences in the diffraction data (e.g., hk0 absent when h=2n+1) are used to identify the space group as Pnma.[7]

-

The intensity data is then used to solve the crystal structure, determining the atomic positions of zinc, phosphorus, and oxygen within the unit cell through methods like the heavy atom method or direct methods, followed by refinement using least-squares techniques.[7][8][12]

Mohs Hardness Test

Purpose : To determine the relative hardness of hopeite.

Methodology :

-

A smooth, inconspicuous surface of the hopeite specimen is chosen.

-

A set of standard Mohs hardness minerals (or calibrated picks) is used for scratch testing.

-

An attempt is made to scratch the hopeite with a mineral of known hardness (e.g., calcite, hardness 3).

-

If the standard mineral scratches the hopeite, the hopeite is softer than that standard.

-

If the hopeite scratches the standard mineral, it is harder.

-

The process is repeated with minerals of different hardness values to bracket the hardness of the sample. Hopeite's hardness of 3-3.5 means it can be scratched by fluorite (hardness 4) but will scratch calcite (hardness 3).[1]

Density Measurement (Toluene Immersion Method)

Purpose : To determine the specific gravity or density of a hopeite sample.

Methodology :

-

A fragment of pure hopeite is weighed in the air (W_air).

-

The same fragment is then weighed while fully submerged in a liquid of known density, such as toluene (B28343) (D_liquid). This weight is W_liquid.

-

The volume of the mineral (V) is calculated based on Archimedes' principle: V = (W_air - W_liquid) / D_liquid.

-

The density of the hopeite (D_mineral) is then calculated by dividing its mass in air by its volume: D_mineral = W_air / V.

-

This method was used to obtain a measured density of 3.065(9) g/cm³ for a natural hopeite specimen.[8]

Refractive Index Measurement (Immersion Method)

Purpose : To determine the principal refractive indices (nα, nβ, nγ) of hopeite.

Methodology :

-

Small grains of hopeite are placed on a glass microscope slide.

-

A drop of a calibrated refractive index liquid is added to immerse the grains.

-

The slide is observed under a petrographic microscope using plane-polarized light.

-

The Becke line test is performed. The Becke line is a halo of light that moves into the medium of higher refractive index as the microscope's focus is raised.

-

The test is repeated with different immersion liquids until a liquid is found where the Becke line disappears, indicating a match between the refractive index of the liquid and the mineral grain for that specific orientation.

-

By rotating the microscope stage and using polarized light, the different principal refractive indices corresponding to the different crystallographic axes can be determined.

Visualizations

The following diagrams illustrate the relationships between hopeite's properties and the workflow for their characterization.

Caption: Logical relationships between fundamental and macroscopic properties of hopeite.

References

- 1. Hopeite - Wikipedia [en.wikipedia.org]

- 2. Hopeite (Hopeite) - Rock Identifier [rockidentifier.com]

- 3. mindat.org [mindat.org]

- 4. Hopeite - National Gem Lab [nationalgemlab.in]

- 5. Hopeite Mineral Data [webmineral.com]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. msaweb.org [msaweb.org]

- 9. Hopeite - Encyclopedia [le-comptoir-geologique.com]

- 10. mdpi.com [mdpi.com]

- 11. galleries.com [galleries.com]

- 12. [PDF] The crystal structure of hopeite | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Hydration States and Stability of Zinc Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydration states of zinc phosphate (B84403) and zinc hydrogen phosphate, focusing on their synthesis, stability, and interconversion. This document is intended to be a valuable resource for researchers in materials science, pharmaceuticals, and industrial applications where the controlled hydration of zinc phosphate is critical.

Introduction to Zinc Phosphate Hydrates

Zinc phosphate is an inorganic compound that exists in several hydration states, each with distinct crystal structures and stability profiles. These materials are of significant interest due to their applications as corrosion-resistant coatings, in dental cements, and as catalysts. The degree of hydration plays a crucial role in determining the physicochemical properties of the material, including its solubility, thermal stability, and reactivity. This guide will focus on the well-characterized hydrates of zinc phosphate, namely the tetrahydrate, dihydrate, and monohydrate, as well as the distinct compound, this compound trihydrate.

Hydration States and Their Crystal Structures

The primary hydration states of zinc phosphate are Zn₃(PO₄)₂·4H₂O, Zn₃(PO₄)₂·2H₂O, and Zn₃(PO₄)₂·H₂O. Additionally, a stable this compound, Zn₃(HPO₄)₃·3H₂O, is known. The tetrahydrate is dimorphous, existing as the minerals hopeite and parahopeite.

Table 1: Crystallographic Data of Zinc Phosphate Hydrates

| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Hopeite | Zn₃(PO₄)₂·4H₂O | Orthorhombic | Pnma | 10.597 | 18.318 | 5.031 | 90 | 90 | 90 |

| Parahopeite | Zn₃(PO₄)₂·4H₂O | Triclinic | P1 | 5.76 | 7.54 | 5.27 | 93.44 | 91.2 | 91.4 |

| Zinc Phosphate Dihydrate | Zn₃(PO₄)₂·2H₂O | - | - | - | - | - | - | - | - |

| Zinc Phosphate Monohydrate | Zn₃(PO₄)₂·H₂O | - | - | - | - | - | - | - | - |

| This compound Trihydrate | Zn₃(HPO₄)₃·3H₂O | Trigonal | - | - | - | - | - | - | - |

Data for dihydrate and monohydrate are less commonly reported in detail.

Stability of Zinc Phosphate Hydrates

The stability of zinc phosphate hydrates is influenced by temperature and humidity. The tetrahydrate is the most stable form under ambient conditions with sufficient moisture.

Thermal Stability and Dehydration Pathways

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the dehydration of zinc phosphate tetrahydrate proceeds in a stepwise manner.

Table 2: Thermal Decomposition Data for Zinc Phosphate Hydrates

| Hydrate | Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Activation Energy (kJ/mol) |

| Zn₃(PO₄)₂·4H₂O | → Zn₃(PO₄)₂·2H₂O | 95 - 145[1][2] | ~7.8 | 69.48[3] |

| Zn₃(PO₄)₂·2H₂O | → Zn₃(PO₄)₂·H₂O | ~145 - 195[1][2] | ~3.9 | 78.74[3] |

| Zn₃(PO₄)₂·H₂O | → Zn₃(PO₄)₂ | >195[1] | ~3.9 | 141.5[3] |

| Zn₃(HPO₄)₃·3H₂O | Dehydration | Maintains crystallinity up to 180 | - | - |

The dehydration process can be visualized as a sequential loss of water molecules, leading to the formation of the anhydrous form at higher temperatures.

References

theoretical modeling of zinc hydrogen phosphate structures

An In-depth Technical Guide to the Theoretical Modeling of Zinc Hydrogen Phosphate (B84403) Structures

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental methodologies used to study zinc hydrogen phosphate structures. It is designed to serve as a core reference for researchers engaged in materials science, computational chemistry, and drug development, offering detailed protocols and a summary of key data.

Introduction to Zinc Hydrogen Phosphates

Zinc phosphates are inorganic compounds with diverse applications, including as corrosion-resistant coatings and dental cements.[1] The hydrated forms, particularly zinc hydrogen phosphates, are of significant interest due to their structural complexity and potential for biomedical applications, such as biocompatible coatings and drug delivery vehicles.[2][3] Understanding the crystal structure is paramount for tailoring their properties. Theoretical modeling, in conjunction with experimental synthesis and characterization, provides a powerful paradigm for elucidating structure-property relationships at the atomic level.

The fundamental structure of these materials consists of ZnO4 tetrahedra and HPO4 tetrahedra.[4] The arrangement of these units and the intricate network of hydrogen bonds play a critical role in defining the final crystal structure and its stability.[5]

Theoretical Modeling Methodologies

Computational quantum chemistry is an indispensable tool for investigating the properties of this compound structures. Density Functional Theory (DFT) is the most common method employed for such solid-state systems, offering a balance between computational cost and accuracy.[6][7]

Density Functional Theory (DFT)

DFT is used to predict various properties, including optimized geometric structures, electronic properties, and vibrational frequencies.[7] For zinc-containing compounds, selecting the appropriate functional and basis set is crucial for obtaining results that correlate well with experimental data.

-

Functionals: Studies on related zinc complexes have shown that hybrid functionals like PBE1PBE and meta-GGA functionals such as M06 and M06-L can provide accurate predictions of bond lengths and vibrational frequencies.[7][8]

-

Basis Sets: Triple-ζ quality basis sets, such as 6-311++G(d,p) or correlation-consistent sets like cc-pVTZ, are often required to accurately describe the electronic structure of transition metal complexes like those of zinc.[7][8]

High-Level Correlated Methods

For benchmarking and achieving higher accuracy, especially for properties like bond dissociation energies and heats of formation, more computationally intensive methods are used:[8]

-

Møller-Plesset Perturbation Theory (MP2)

-

Coupled-Cluster (CC) methods, such as CCSD and CCSD(T)

-

Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2)

These high-level calculations, while often too expensive for large solid-state systems, are invaluable for validating DFT results on smaller cluster models of the material.[8]

Modeling Workflow

The typical workflow for the theoretical modeling of a crystal structure involves a multi-step process that integrates computational predictions with experimental data.

Experimental Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with the final product's morphology and crystal structure being highly sensitive to the experimental conditions.[9]

Experimental Protocols

Protocol 1: Conventional Aqueous Precipitation [9][10] This method involves the reaction of soluble zinc and phosphate precursors in an aqueous solution.

-

Precursor Preparation: Prepare separate aqueous solutions of a zinc salt (e.g., 0.05 M zinc chloride, ZnCl₂) and a phosphate source (e.g., 0.026 M potassium dihydrogen phosphate, KH₂PO₄).

-

Reaction: Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution under constant magnetic stirring over a period of 20 minutes.

-

pH Adjustment: Adjust the pH of the resulting mixture to a specific value (e.g., 3.0) using an ammonia (B1221849) solution to induce the formation of a dense white precipitate.[9]

-

Aging: Continue stirring the mixture for a set duration (e.g., 3 hours) to allow for crystal growth and aging.[2]

-

Separation and Washing: Filter the precipitate and wash it several times with distilled water, followed by ethanol, to remove unreacted precursors and organic impurities.

-

Drying/Calcination: Dry the resulting powder in an oven or calcine it in a muffle furnace (e.g., at 300 °C for 24 hours) to obtain the final crystalline product.[2]

Protocol 2: Sonochemical Synthesis [9][10] This method utilizes ultrasonic irradiation to enhance the reaction rate and improve crystallinity.

-

Precursor Preparation: Prepare aqueous solutions of zinc chloride (0.05 M) and potassium dihydrogen phosphate (0.026 M) as in the conventional method.

-